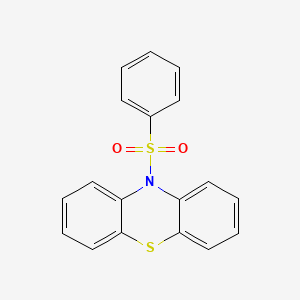

10-Benzenesulfonyl-10H-phenothiazine

Description

10-Benzenesulfonyl-10H-phenothiazine (CAS No. 58010-02-9) is a phenothiazine derivative characterized by a benzenesulfonyl group (-SO₂C₆H₅) at the N-10 position of the phenothiazine core. Its molecular formula is C₁₈H₁₃NO₂S₂, with a molecular weight of 339.439 g/mol . Phenothiazines are a well-studied class of heterocyclic compounds with applications ranging from pharmaceuticals (e.g., antipsychotics) to materials science .

Properties

CAS No. |

58010-02-9 |

|---|---|

Molecular Formula |

C18H13NO2S2 |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

10-(benzenesulfonyl)phenothiazine |

InChI |

InChI=1S/C18H13NO2S2/c20-23(21,14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-13H |

InChI Key |

HHQUWQFMRNVYKC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Other CAS No. |

58010-02-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of phenothiazine derivatives are heavily influenced by substituents at the N-10 position. Below is a comparative analysis of key compounds:

Key Observations :

- Electron Effects: The benzenesulfonyl group in this compound withdraws electron density, increasing oxidative stability compared to electron-donating groups like methyl or ethyl .

- Solubility : Polar substituents (e.g., sulfonyl, carboxyl) improve aqueous solubility, whereas hydrophobic groups (e.g., methyl, ethyl) enhance lipid solubility .

- Biological Activity : Carboxylic acid derivatives (e.g., compound 5a in ) show promise as histone deacetylase (HDAC) inhibitors, while sulfonyl derivatives may exhibit antioxidant or anti-inflammatory properties .

Yield and Purity :

- Methyl derivatives (e.g., 10-methyl-10H-phenothiazine) are typically high-yielding (>80%) due to straightforward alkylation .

- Complex sulfonyl-azetidinone derivatives () require multi-step synthesis, resulting in lower yields (~30–50%) .

Physical and Spectroscopic Properties

Notable Trends:

- The sulfonyl group in this compound deshields nearby protons, causing downfield shifts in NMR compared to methyl derivatives .

- High melting points in carboxylic acid derivatives correlate with strong intermolecular hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.